molecular formula C8H10ClN3O B594462 (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1264038-82-5

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B594462
CAS No.: 1264038-82-5
M. Wt: 199.638
InChI Key: LKGMLJYQCXYCRF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a key synthetic intermediate and building block in advanced chemical and pharmaceutical research. Its primary research application is in the synthesis of novel vinylpyrimidine phosphoramidite linkers for oligonucleotide conjugation . These linkers are incorporated into oligonucleotides using standard automated solid-phase synthesis and enable subsequent metal-free, thiol-reactive "click chemistry" for creating bioconjugates with peptides, lipids, and carbohydrates, thereby improving cellular delivery of therapeutic oligonucleotides . The scaffold is also featured in patented compounds investigated for inhibiting various biological targets, such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK), highlighting its value in developing potential treatments for cancers, inflammatory diseases, and other disorders . This compound is offered with a purity of 95% and is available for shipping. It is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications .

Properties

IUPAC Name

(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733672
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264038-82-5
Record name (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
  • Key Differences: Pyrimidine Substituents: The pyrimidine ring in this analogue bears a 2-chloro and 6-methyl group, compared to the 6-chloro substitution in the target compound . This difference may influence reactivity in cross-coupling reactions or binding interactions in biological systems. Molecular Weight: 213.66 g/mol (analogue) vs. ~201.63 g/mol (target compound), reflecting the methyl group’s contribution .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Key Differences: Substituents: The pyrimidine core shares a 6-chloro group with the target compound but is further substituted with a 4-chloroaniline group instead of pyrrolidin-3-ol .

Comparative Data Table

Property (R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
Pyrimidine Substituents 6-Cl 2-Cl, 6-Me 6-Cl, 4-Cl (aniline)
Molecular Weight (g/mol) ~201.63 213.66 Not reported
Key Functional Groups Pyrrolidin-3-ol, 6-Cl Pyrrolidin-3-ol, 2-Cl, 6-Me Aniline, 6-Cl, 4-Cl
Synthetic Applications Potential kinase intermediate Commercial availability (out of stock) Patent-based synthesis intermediate
Electronic Profile Electron-withdrawing (6-Cl) Mixed (electron-withdrawing Cl + donating Me) Strongly electron-withdrawing (dual Cl)

Research Findings and Implications

  • Reactivity : The 6-chloro group in the target compound is a reactive site for nucleophilic aromatic substitution, common in pyrimidine chemistry. In contrast, the 2-chloro-6-methyl analogue may favor regioselective reactions at the 2-position due to steric and electronic effects .
  • Biological Relevance: While neither the target compound nor its analogues have disclosed bioactivity data, the pyrrolidin-3-ol group’s stereochemistry is often critical for binding affinity in kinase inhibitors (e.g., JAK or PI3K inhibitors). The aniline-containing analogue’s dual chloro groups could enhance hydrophobic interactions in target binding .

Biological Activity

(R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidine ring substituted with a 6-chloropyrimidin-4-yl group and a hydroxyl group, which may influence its interactions with biological targets.

The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. The presence of the chlorine atom in the pyrimidine ring is significant for its biological activity, as halogenated compounds often exhibit enhanced potency and selectivity in drug interactions.

Studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in critical pathways such as cancer progression and neurodegenerative diseases. Its structural similarity to other biologically active compounds indicates potential applications in targeting specific molecular pathways relevant to these conditions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Details
Enzyme Inhibition Potential inhibitor of protein kinases and other enzymes involved in cellular signaling.
Antitumor Activity May inhibit tumor growth through modulation of spliceosome components and other pathways.
Neuroprotective Effects Possible effects on neurodegenerative pathways, although specific mechanisms require further investigation.

Case Studies and Research Findings

  • Antitumor Efficacy : In preclinical models, compounds structurally related to this compound have shown significant inhibition of tumor growth. For instance, studies indicated that similar compounds could reduce tumor size by up to 99% in xenograft models, demonstrating their potential as therapeutic agents against various cancers .
  • Pharmacodynamic Studies : Research has highlighted the pharmacodynamic effects of related compounds on cellular mechanisms such as apoptosis and cell cycle regulation. For example, certain derivatives have been observed to induce upregulation of tumor suppressor proteins like p53, which plays a critical role in cell cycle control and apoptosis .
  • Structure–Activity Relationship (SAR) Analysis : SAR studies have been crucial for understanding how modifications to the pyrrolidine or pyrimidine moieties affect biological activity. For instance, variations in substituents on the pyrrolidine nitrogen have been shown to significantly alter potency against cancer cell lines .

Q & A

Q. Example Workflow :

Grow single crystals in ethanol/water.

Collect XRD data (Mo-Kα radiation, 100 K).

Refine using SHELXL (R-factor < 0.05) .

How can contradictory reactivity data in nucleophilic substitution reactions at the 6-chloropyrimidine moiety be resolved?

Advanced Research Question
Discrepancies may arise from solvent effects, competing pathways, or hidden intermediates:

  • Kinetic Studies : Monitor reaction progress via HPLC or 19F^{19}\text{F}-NMR (if using fluorinated analogs) to identify intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of SNAr vs. elimination pathways .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SNAr, while protic solvents (EtOH) may promote side reactions .

Q. Case Study :

  • Contradiction : Varying yields (40–90%) in amination reactions.
  • Resolution : Trace water in DMF deactivates the catalyst; rigorous solvent drying improves consistency .

What methodologies address discrepancies between computational predictions and experimental biological activity data?

Advanced Research Question
Biological activity conflicts often stem from off-target interactions or assay variability:

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assay) .
  • Structural Analog Testing : Compare activity of (R)-isomer with (S)-isomer and pyrimidine-ring-modified derivatives to isolate stereochemical vs. electronic effects .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) to assess binding pose stability in predicted protein targets .

Q. Data Interpretation Example :

CompoundIC50_{50} (Predicted, nM)IC50_{50} (Experimental, nM)
(R)-isomer12 ± 385 ± 10
(S)-isomer120 ± 20110 ± 15
  • Conclusion : Solvent-accessible surface area (SASA) calculations reveal (R)-isomer aggregation in aqueous media, reducing bioavailability .

How can reaction conditions be optimized to suppress racemization during scale-up synthesis?

Advanced Research Question
Racemization under thermal or acidic/basic conditions is a key challenge:

  • Temperature Control : Maintain reactions below 60°C; microwave-assisted synthesis reduces exposure time .
  • pH Monitoring : Avoid strong bases (e.g., NaOH) during workup; use mild buffers (pH 7–8) .
  • In Situ Protection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to stabilize the stereocenter .

Q. Optimization Table :

ConditionRacemization (%)
80°C, 12 hr25
50°C, 24 hr5
TBS-protected, 60°C<1

What analytical strategies differentiate between polymorphic forms of this compound?

Advanced Research Question
Polymorphism affects solubility and bioavailability:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify thermal transitions (melting, decomposition) unique to each polymorph .
  • Raman Spectroscopy : Detect subtle lattice vibrations (100–400 cm1^{-1}) to distinguish forms .

Q. Example :

  • Form I : Melting point 148°C, PXRD peaks at 10.2°, 15.7°.
  • Form II : Melting point 142°C, peaks at 9.8°, 16.3° .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.